molecular formula C9H6BrCl B2510259 1-(3-Bromoprop-1-ynyl)-3-chlorobenzene CAS No. 1026840-30-1

1-(3-Bromoprop-1-ynyl)-3-chlorobenzene

Cat. No. B2510259
CAS RN: 1026840-30-1
M. Wt: 229.5
InChI Key: FFGCCPPFXSTWKZ-UHFFFAOYSA-N
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Description

The compound “1-(3-Bromoprop-1-ynyl)-3-chlorobenzene” is a halogenated aromatic compound. It has a benzene ring, which is a six-membered ring consisting of carbon atoms with alternating single and double bonds, substituted with a bromopropynyl group at one position and a chlorine atom at another position .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It has a benzene ring, which is planar and has a hexagonal shape. At one position on this ring, there is a bromopropynyl group, which consists of a three-carbon chain with a triple bond between the first and second carbon and a bromine atom attached to the third carbon. At another position on the benzene ring, there is a chlorine atom .

Scientific Research Applications

Synthesis and Reactivity

1-(3-Bromoprop-1-ynyl)-3-chlorobenzene serves as a reactant in the synthesis of various chemical compounds. For instance, its reactivity with tin(II) chloride and tetrabutylammonium bromide in water facilitates the production of 1-substituted but-3-yn-1-ols, highlighting its utility in carbonyl propargylation reactions. This compound is also involved in the synthesis of N-(3-Cyanoprop-2-ynyl)carbazole, demonstrating its versatility in forming complex organic molecules through reactions with cuprous cyanide or via the interaction with lithiated compounds (Masuyama, Ito, Fukuzawa, Terada, Kurusu, 1998) (Drechsler, Sandman, Foxman, 2001).

Phase Change Materials

Research into the solid-state properties of closely related compounds, such as chlorobenzene and bromobenzene mixtures, reveals potential applications as phase change materials for precise temperature control in cold storage technologies. These findings suggest avenues for utilizing derivatives of this compound in thermal management and energy storage applications (Michaud, Mondieig, Soubzmaigne, Négrier, Haget, Tauler, 1996).

Environmental Tracing

The detection and analysis of bromoform, a byproduct related to chlorination processes in power plants, demonstrate the potential of halogenated compounds for environmental tracing. This application underscores the importance of understanding the behavior and impact of chemical compounds like this compound and its derivatives in ecological and industrial contexts (Yang, 2001).

Organic Electronics

The synthesis of ethynylferrocene compounds utilizing tribromobenzene derivatives suggests potential applications in organic electronics. The electrochemical properties of such compounds, characterized by chemically reversible oxidations, indicate their utility in developing electronic components such as molecular wires and switches (Fink, Long, Martin, Opromolla, White, Williams, Zanello, 1997).

Mechanism of Action

The mechanism of action of a compound depends on its application. Without knowing the intended use of this compound, it’s difficult to speculate on its mechanism of action.

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and other properties. As a halogenated compound, it might be harmful if ingested, inhaled, or in contact with skin. It might also be hazardous to the environment .

properties

IUPAC Name

1-(3-bromoprop-1-ynyl)-3-chlorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrCl/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGCCPPFXSTWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C#CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1026840-30-1
Record name 1-(3-bromoprop-1-yn-1-yl)-3-chlorobenzene
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